molecular formula C22H46ClNO2 B14688077 N-(Carboxymethyl)-N,N-dimethyloctadecan-1-aminium chloride CAS No. 24000-76-8

N-(Carboxymethyl)-N,N-dimethyloctadecan-1-aminium chloride

Cat. No.: B14688077
CAS No.: 24000-76-8
M. Wt: 392.1 g/mol
InChI Key: HPPQNMYZIBRIQG-UHFFFAOYSA-N
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Description

N-(Carboxymethyl)-N,N-dimethyloctadecan-1-aminium chloride is a quaternary ammonium compound with a long hydrophobic tail and a hydrophilic head. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Carboxymethyl)-N,N-dimethyloctadecan-1-aminium chloride typically involves the reaction of octadecylamine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then quaternized using methyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The reaction mixture is then purified using techniques such as crystallization or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(Carboxymethyl)-N,N-dimethyloctadecan-1-aminium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol.

    Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted ammonium compounds.

Scientific Research Applications

N-(Carboxymethyl)-N,N-dimethyloctadecan-1-aminium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst.

    Biology: Employed in cell membrane studies due to its amphiphilic nature.

    Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.

    Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.

Mechanism of Action

The mechanism of action of N-(Carboxymethyl)-N,N-dimethyloctadecan-1-aminium chloride involves its ability to interact with lipid bilayers and proteins. The hydrophobic tail inserts into lipid membranes, disrupting their structure, while the hydrophilic head interacts with aqueous environments. This dual interaction can lead to cell membrane disruption in microorganisms, contributing to its antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

    Cetyltrimethylammonium chloride: Another quaternary ammonium compound with similar surfactant properties.

    Benzalkonium chloride: Widely used as a disinfectant and antiseptic.

    Dodecylbenzenesulfonic acid: A surfactant with a different functional group but similar applications.

Uniqueness

N-(Carboxymethyl)-N,N-dimethyloctadecan-1-aminium chloride is unique due to its specific combination of a long hydrophobic tail and a carboxymethyl group, which provides distinct amphiphilic properties. This makes it particularly effective in applications requiring strong surfactant action and membrane interaction.

Properties

CAS No.

24000-76-8

Molecular Formula

C22H46ClNO2

Molecular Weight

392.1 g/mol

IUPAC Name

carboxymethyl-dimethyl-octadecylazanium;chloride

InChI

InChI=1S/C22H45NO2.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(2,3)21-22(24)25;/h4-21H2,1-3H3;1H

InChI Key

HPPQNMYZIBRIQG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](C)(C)CC(=O)O.[Cl-]

Origin of Product

United States

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